molecular formula C14H12N2O4S B2494202 N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 864940-95-4

N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2494202
CAS No.: 864940-95-4
M. Wt: 304.32
InChI Key: IKKTXBKSYSUTEB-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule designed for research applications. This compound features a hybrid structure, incorporating a 2,3-dihydro-1,4-benzodioxine scaffold linked via a carboxamide group to a 3-carbamoylthiophene moiety. The benzodioxane core is a privileged structure in medicinal chemistry, known to contribute to diverse biological activities and is found in several therapeutic agents . The integration of the thiophene ring with a carbamoyl group adds hydrogen-bonding potential and modulates the molecule's electronic properties, making it a compound of significant interest in various research fields. This reagent is primarily valued as a chemical building block or a potential pharmacophore in drug discovery and development. Researchers may explore its application in designing ligands for enzyme inhibition, given that related sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have shown inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase . Similarly, benzodioxane-based hydrazones have demonstrated a range of bioactivities, including anticancer and antioxidant effects, highlighting the versatility of this scaffold . The specific mechanism of action for this compound is not defined and would be the subject of ongoing research, potentially involving target identification and binding affinity studies. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c15-12(17)9-3-6-21-14(9)16-13(18)8-1-2-10-11(7-8)20-5-4-19-10/h1-3,6-7H,4-5H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKTXBKSYSUTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the carbamoyl and carboxamide groups. The benzodioxine moiety is then introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfonamide Derivatives (–5)

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its alkyl/aralkyl derivatives (e.g., 5a–e ) were synthesized via reactions of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides followed by alkylation. These derivatives retain the benzodioxine core but replace the carboxamide-thiophene moiety with sulfonamide groups .

Carboxamide Derivatives (–16)
  • Anti-diabetic carboxamides (e.g., 7a–l ): Synthesized by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with bromoacetamides. These compounds feature acetamide-linked phenyl groups instead of thiophene-carbamoyl substituents .
  • Thiazole- and adamantyl-linked carboxamides : Examples include N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide () and N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (), which modify the carboxamide’s nitrogen substituent .
Target Compound’s Unique Features

The thiophene-3-carbamoyl group in the target compound distinguishes it from sulfonamides and other carboxamides.

Table 1: Antibacterial and Enzyme Inhibitory Activities of Analogs
Compound Biological Activity (IC₅₀/MIC) Target Organism/Enzyme Reference
5a (N-(2-bromoethyl)-sulfonamide) MIC: 9.22 ± 0.70 μg mL⁻¹ (E. coli) Antibacterial
5c (N-(3-phenylpropyl)-sulfonamide) IC₅₀: 85.79 ± 0.48 mM (Lipoxygenase) Anti-inflammatory
7i (Anti-diabetic acetamide) IC₅₀: 86.31 ± 0.11 μM (α-Glucosidase) Anti-diabetic
7k (Anti-diabetic acetamide) IC₅₀: 81.12 ± 0.13 μM (α-Glucosidase) Anti-diabetic
Key Observations:
  • Sulfonamide derivatives (e.g., 5a) showed moderate antibacterial activity against E. coli but were inactive against S. aureus and P. aeruginosa .
  • Carboxamide derivatives (e.g., 7i , 7k ) exhibited weak-to-moderate α-glucosidase inhibition, indicating possible utility in diabetes management .

Structure-Activity Relationships (SAR)

Substituent Effects :

  • Alkyl/aralkyl chains in sulfonamides (5a–e ) enhanced antibacterial activity but reduced lipoxygenase inhibition .
  • Electron-withdrawing groups (e.g., halogens) in carboxamides (–16 ) may improve target binding but require further validation.

Core Modifications :

  • The benzodioxine core is critical for maintaining planar geometry, facilitating interactions with enzymes or bacterial targets.
  • Replacement of sulfonamide with carboxamide groups (as in the target compound) could alter pharmacokinetic properties, such as metabolic stability.

Biological Activity

N-(3-Carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxine moiety and a thiophene group. Its molecular formula is C12H12N2O3SC_{12}H_{12}N_2O_3S, with a molecular weight of 252.30 g/mol.

PropertyValue
Molecular FormulaC12H12N2O3SC_{12}H_{12}N_2O_3S
Molecular Weight252.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of the compound, it was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Lines

A series of experiments were conducted using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment, suggesting potent anticancer activity.

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